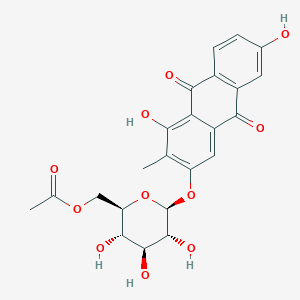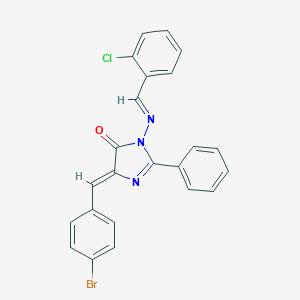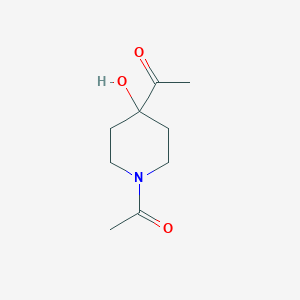
1,4-Diacetyl-4-hydroxypiperidine
Descripción general
Descripción
1,4-Diacetyl-4-hydroxypiperidine (DAHP) is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a derivative of piperidine and is also known as N-acetylnorapomorphine. DAHP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of DAHP involves its interaction with dopamine receptors in the brain. DAHP acts as a partial agonist at these receptors, meaning that it can activate them to a certain extent but not fully. This results in a modulatory effect on dopamine signaling, which can have a range of physiological and behavioral effects.
Efectos Bioquímicos Y Fisiológicos
DAHP has been shown to have a range of biochemical and physiological effects, including modulation of dopamine signaling, changes in synaptic plasticity, and alterations in gene expression. These effects can have implications for a range of physiological processes, including mood regulation, reward processing, and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DAHP in lab experiments is its specificity for dopamine receptors. This allows researchers to selectively study the effects of dopamine signaling without the confounding effects of other neurotransmitters. However, one limitation of using DAHP is its relatively low potency and efficacy compared to other dopamine agonists. This can make it less effective for certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on DAHP. One area of interest is the development of more potent and selective DAHP derivatives for use in research. Another potential direction is the study of the effects of DAHP on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, DAHP may have potential therapeutic applications for the treatment of mood disorders and addiction, which could be explored in future research.
Aplicaciones Científicas De Investigación
DAHP has been widely used in scientific research as a tool to study the mechanisms of action of various drugs and neurotransmitters. It has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. DAHP has also been used to study the effects of drugs such as cocaine and amphetamines on dopamine signaling.
Propiedades
Número CAS |
132945-52-9 |
|---|---|
Nombre del producto |
1,4-Diacetyl-4-hydroxypiperidine |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO3/c1-7(11)9(13)3-5-10(6-4-9)8(2)12/h13H,3-6H2,1-2H3 |
Clave InChI |
QXWURQKOENDEDO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCN(CC1)C(=O)C)O |
SMILES canónico |
CC(=O)C1(CCN(CC1)C(=O)C)O |
Sinónimos |
4-Piperidinol, 1,4-diacetyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)
![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
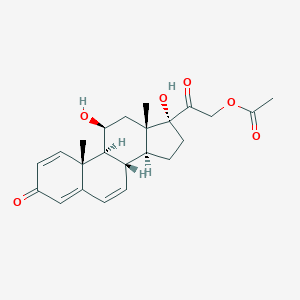
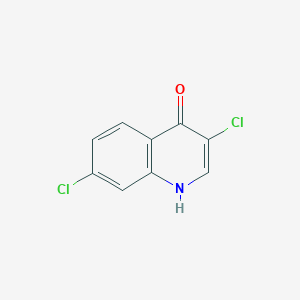
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
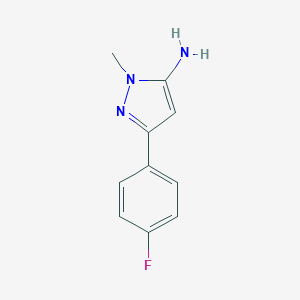
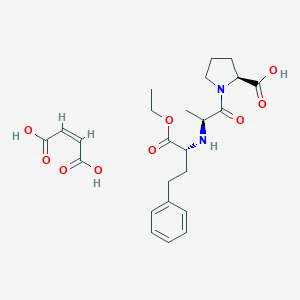
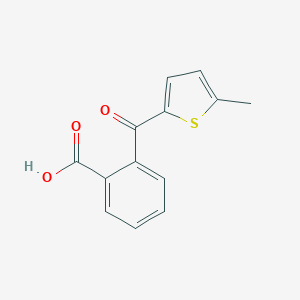
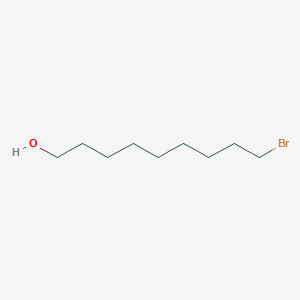
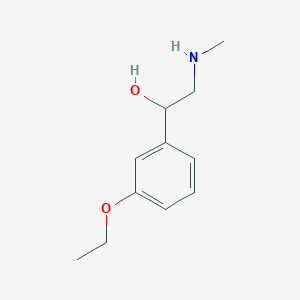
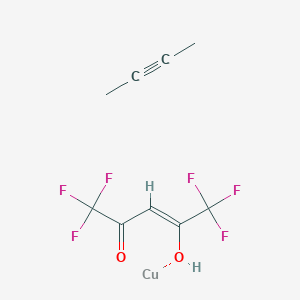
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)
